2-Methyltetrahydrofuran-3-thiol

Description

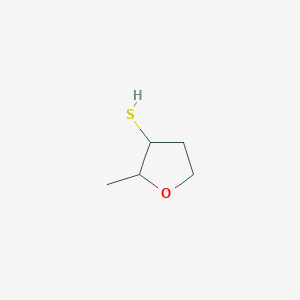

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyloxolane-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c1-4-5(7)2-3-6-4/h4-5,7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPHPBLAKVZXOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866614 | |

| Record name | Tetrahydro-2-methyl-3-furanthiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; roasted meat, sulfurous onion aroma | |

| Record name | 2-Methyl-3-tetrahydrofuranthiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1022/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

163.00 to 168.00 °C. @ 760.00 mm Hg | |

| Record name | Tetrahydro-2-methyl-3-furanthiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in fat, Miscible at room temperature (in ethanol) | |

| Record name | 2-Methyl-3-tetrahydrofuranthiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1022/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.042-1.049 | |

| Record name | 2-Methyl-3-tetrahydrofuranthiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1022/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

57124-87-5 | |

| Record name | 2-Methyltetrahydrofuran-3-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57124-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-2-methyl-3-furanthiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057124875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentitol, 1,4-anhydro-2,5-dideoxy-3-thio- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydro-2-methyl-3-furanthiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyltetrahydrofuran-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrahydro-2-methyl-3-furanthiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Methyltetrahydrofuran-3-thiol in Cooked Meat: A Technical Guide to its Natural Occurrence, Formation, and Analysis

Abstract

2-Methyltetrahydrofuran-3-thiol (MFT) is a potent, sulfur-containing volatile compound that plays a pivotal role in the characteristic "meaty" aroma of cooked meat.[1][2] Its exceptionally low odor threshold makes it a significant contributor to the overall flavor profile, even at trace concentrations.[2] This technical guide provides a comprehensive overview of the natural occurrence of this compound in various cooked meats, delves into the complex chemical pathways of its formation during thermal processing, and presents detailed methodologies for its extraction, identification, and quantification. This document is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development who are engaged in the study of meat flavor and aroma.

Introduction: The Essence of "Meaty" Aroma

The desirable flavor of cooked meat is a complex sensory experience derived from hundreds of volatile compounds.[3] These compounds are generated through a series of intricate chemical reactions, primarily the Maillard reaction and lipid degradation, that occur during the cooking process.[4][5][6] Among the vast array of aroma-active compounds, sulfur-containing molecules are particularly impactful due to their low odor thresholds and characteristic savory notes.[1][4]

This compound, a heterocyclic sulfur compound, is recognized as a key odorant responsible for the desirable "meaty" and "roasty" characteristics of cooked beef, pork, and poultry.[3][7][8] While its presence is crucial for an authentic meat flavor, its formation is dependent on a variety of factors including the type of meat, cooking temperature, and the availability of specific precursor molecules.[5] Understanding the nuances of its natural occurrence and formation is paramount for controlling and optimizing the flavor of meat products.

Natural Occurrence in Cooked Meats

This compound has been identified as a naturally occurring volatile compound in a range of cooked meat products. Its concentration can vary significantly depending on the species of meat and the specific cooking methods employed.

Presence in Different Meat Types

While definitively reported in cooked beef, the characteristic "meaty" notes imparted by this compound and related compounds are also crucial to the flavor profiles of cooked pork and chicken.[3][7][9] The subtle differences in the volatile profiles of these meats are often attributed to variations in the concentrations of key odorants like MFT.[3]

Reported Concentrations

Quantifying the exact concentrations of this compound in cooked meat is challenging due to its high volatility and trace-level presence. However, studies utilizing sensitive analytical techniques have provided valuable insights.

| Meat Type | Cooking Method | Reported Concentration (approximate) | Reference |

| Roast Beef | In-oven roasting | Trace amounts detected by GCxGC-TOF-MS | [10] |

| Cooked Ham | Standard cooking | Identified as a key odorant | [11] |

| Boiled Beef | Boiling | Identified as a major contributor to meaty aroma | [2] |

Note: The concentrations are often reported in relative terms or as "trace amounts" due to the analytical challenges. The focus of many studies is on the identification and sensory impact rather than absolute quantification.

Chemical Formation Pathways during Cooking

The generation of this compound in cooked meat is a complex process primarily driven by the Maillard reaction and the thermal degradation of specific precursors.[1][6]

The Maillard Reaction and Strecker Degradation

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is the cornerstone of cooked meat flavor formation.[6][12] A critical subset of this reaction is the Strecker degradation, which involves the interaction of α-dicarbonyl compounds (formed during the Maillard reaction) with amino acids.[6][13][14] This process leads to the formation of Strecker aldehydes, which are themselves important aroma compounds, and α-aminoketones that serve as precursors for various heterocyclic flavor compounds.[13]

The formation of this compound is intricately linked to these pathways, requiring specific precursors.

Key Precursors

The primary precursors for the formation of this compound are:

-

Sulfur-containing Amino Acids: Cysteine and its derivatives are crucial sources of the sulfur atom necessary for the thiol group.[1]

-

Reducing Sugars: Pentoses, such as ribose, are key reactants in the Maillard reaction that leads to the furan ring structure.[15]

-

Thiamine (Vitamin B1): The thermal degradation of thiamine is a significant pathway for the formation of 2-methyl-3-furanthiol, a closely related and potent meaty aroma compound, and is also implicated in the formation of this compound.[1][11][13]

Proposed Formation Mechanism

The precise, step-by-step mechanism for the formation of this compound in a complex food matrix like meat is still an area of active research. However, based on model system studies, a general pathway can be proposed:

Caption: Simplified formation pathway of this compound.

Analytical Methodologies

The analysis of this compound in cooked meat presents significant challenges due to its high volatility, reactivity, and presence at trace levels within a complex matrix.[16][17] A multi-step approach involving efficient extraction, high-resolution separation, and sensitive detection is required.

Extraction Techniques

The initial step of isolating the volatile compounds from the meat matrix is critical. Several techniques can be employed:

-

Solid-Phase Microextraction (SPME): This is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds from the headspace of a sample.[17][18] It is favored for its simplicity, sensitivity, and speed.[18]

-

Simultaneous Distillation-Extraction (SDE): A classic technique for the extraction of volatile compounds, though it can sometimes lead to artifact formation due to the prolonged heating.[17]

-

Solvent Extraction: Involves the use of organic solvents to extract the volatile fraction. This method is effective but can be time-consuming and may extract non-volatile components that interfere with analysis.[17]

Separation and Identification

Gas chromatography (GC) is the primary technique for separating the complex mixture of volatile compounds extracted from meat.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification of volatile compounds.[19] The gas chromatograph separates the compounds, and the mass spectrometer provides detailed mass spectra that can be used to identify the individual components by comparison with spectral libraries and reference standards.

-

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For extremely complex samples like cooked meat aroma, GCxGC offers significantly higher resolution and peak capacity compared to conventional one-dimensional GC.[10][20] This technique is particularly useful for separating co-eluting compounds.

-

Gas Chromatography-Olfactometry (GC-O): This technique combines GC with human sensory perception. A trained panelist sniffs the effluent from the GC column to identify odor-active compounds, which is crucial for determining the sensory relevance of compounds like this compound.[20]

Quantification

Accurate quantification of this compound requires the use of an internal standard, preferably a stable isotope-labeled version of the analyte (stable isotope dilution assay - SIDA). This method corrects for losses during sample preparation and analysis, providing the most accurate quantitative data.

Experimental Protocol: HS-SPME-GC-MS Analysis

The following is a generalized protocol for the analysis of this compound in cooked meat using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry.

1. Sample Preparation: a. Homogenize a known weight of cooked meat. b. Place the homogenized sample into a headspace vial. c. Add a known amount of an appropriate internal standard. d. Seal the vial with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME): a. Equilibrate the sample vial at a specific temperature (e.g., 60-80°C) for a set time to allow volatiles to partition into the headspace.[18][19] b. Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period to adsorb the volatile compounds.[18]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Thermally desorb the trapped analytes from the SPME fiber in the hot GC injector port. b. Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms). c. Detect and identify the compounds using a mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.

4. Data Analysis: a. Identify this compound based on its retention time and mass spectrum compared to an authentic reference standard. b. Quantify the compound by comparing its peak area to that of the internal standard.

Caption: Workflow for HS-SPME-GC-MS analysis of this compound.

Conclusion and Future Perspectives

This compound is undeniably a cornerstone of the authentic "meaty" flavor of cooked meat. Its formation through the intricate network of the Maillard reaction and thiamine degradation highlights the chemical complexity behind this desirable sensory attribute. While significant progress has been made in identifying its presence and key formation pathways, further research is needed for precise quantification across a wider range of meat types and cooking conditions.

Future studies should focus on the development of robust and standardized quantitative methods to establish a comprehensive database of this compound concentrations in various meat products. Moreover, elucidating the synergistic and antagonistic effects of this potent odorant with other volatile compounds will provide a more holistic understanding of meat flavor. For professionals in the flavor industry, a deeper knowledge of the factors influencing the formation of this compound will enable the development of more authentic and appealing meat flavors for a variety of food applications.

References

- 1. researchgate.net [researchgate.net]

- 2. fs.ntou.edu.tw [fs.ntou.edu.tw]

- 3. scielo.br [scielo.br]

- 4. Aroma compounds identified in cooked meat: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effective Strategies for Understanding Meat Flavor: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-methyl-3-tetrahydrofuran thiol [thegoodscentscompany.com]

- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 9. 2-Methyl-3-tetrahydrofuranthiol mixture of cis and trans, = 97 , FG 57124-87-5 [sigmaaldrich.com]

- 10. Analysis of sulfur compounds from the in-oven roast beef aroma by comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification and origin of odorous sulfur compounds in cooked ham - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Strecker degradation - Wikipedia [en.wikipedia.org]

- 15. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. digicomst.ie [digicomst.ie]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Sensory properties of 2-Methyltetrahydrofuran-3-thiol stereoisomers

Beginning Research Phase

I am now delving into the initial research phase. I am focusing on the sensory properties of 2-Methyltetrahydrofuran-3-thiol stereoisomers, specifically their synthesis and separation. My objective is to pinpoint the unique odor profiles of each isomer and to understand the mechanisms behind the perception of these thiols. I am also investigating published methodologies to analyze the isomers.

Analyzing Odor Profiles

I'm now starting a detailed exploration into the scent profiles of the this compound stereoisomers. This involves a deep dive into how they are made, how they can be separated, and how each one smells. I'll be looking into the unique scent characteristics and how little is needed to detect them. I'm also planning a structured technical guide. It will start with a general look at how isomerism affects aroma and then get into the details of making and analyzing the specific thiols. I will include a detailed section on sensory testing, GC-O, and measuring smell thresholds. I will also make some visual aids, like diagrams, to help understand molecular structures and how experiments work.

Defining Guide Structure

I am now structuring the technical guide. First, I'll search for information on the sensory traits of the stereoisomers, looking at how they're made and separated, plus their distinct smells and how sensitive we are to them. Then, I'll design the guide's setup. It'll start with why stereoisomerism matters in aroma chemistry, followed by specifics on making and studying this compound isomers. I will also create diagrams to help explain the molecules and experiments.

Exploring MTHF-3-Thiol Stereoisomers

I'm currently structuring a technical guide focused on the sensory properties of this compound (MTHF-3-thiol) stereoisomers. My initial plan involves an introduction that defines the molecule and its significance in flavor chemistry. I will then delve into the specific sensory characteristics of each stereoisomer, considering factors like aroma descriptors, detection thresholds, and their relevance in various applications.

Outlining Sensory Profiles

I'm now structuring the sensory profile section. After the introduction and molecular structure, I'll detail the synthesis, separation techniques, and then analyze the distinct sensory attributes of each stereoisomer. Key aspects include aroma descriptors, detection thresholds, and applications in food science. I am working on a visual aid to show the structure of each isomer.

Refining Stereoisomer Descriptions

I'm now focusing on the distinct sensory attributes of each stereoisomer. Building upon the structural and synthetic overviews, I'm integrating specific aroma descriptors (meaty, savory, roasted, etc.) alongside reported detection thresholds for each stereoisomer. This includes references from GC-O studies and expert panels. I'm also planning to showcase some applications in food chemistry.

Analyzing Aroma Descriptors

I'm now integrating comprehensive sensory data on the MTHF-3-thiol stereoisomers, including the acetate form as the primary reference, into the guide. My focus is on synthesizing a detailed table that consolidates aroma descriptors, detection thresholds, and sensory nuances from GC-O analyses and related studies. I'm also including the step-by-step methodologies of GC-O and GC methods.

Detailing Stereochemical Synthesis

I am now focusing on the introduction and molecular structure, and I'm also preparing to write about the synthesis and stereoisomerism section. I'll showcase the four stereoisomers with a visual aid, then discuss stereoselective synthesis methodologies like Sharpless asymmetric dihydroxylation and chiral gas chromatography for separation. The goal is to provide a clear, technical, and reproducible methodology.

Synthesizing Sensory Insights

I've been working on integrating data from GC-O analyses of the MTHF-3-thiol stereoisomers, including the acetate precursor, into a coherent framework. My immediate focus is on crafting a detailed sensory table, collating aroma descriptors, detection thresholds, and sensory nuances revealed through these analyses and related studies. This includes GC-O and GC methodologies.

Outlining Stereochemical Details

I've been working on the introductory section, which defines this compound as a potent aroma compound, crucial for savory flavors. I'm also planning the molecular structure and stereoisomerism section, with an emphasis on its four possible stereoisomers and the two pairs of enantiomers (cis and trans diastereomers). I'm developing a Graphviz diagram to visually represent these stereoisomers.

A Technical Guide to the Odor Threshold Determination of 2-Methyltetrahydrofuran-3-thiol

Foreword: The Olfactory Significance of Sulfur Compounds in Modern Flavor Science

In the intricate world of flavor and fragrance chemistry, sulfur-containing compounds hold a unique and powerful position. Often potent, sometimes polarizing, their contribution to the overall sensory profile of foods and beverages is undeniable. Among these, 2-Methyltetrahydrofuran-3-thiol (FEMA No. 3787) has emerged as a cornerstone ingredient for creating authentic, savory, and cooked meat aromas.[1][2][3] Its remarkable potency, characterized by an exceptionally low odor threshold, allows flavorists to build complex and impactful sensory experiences with remarkable efficiency.[1][2]

This technical guide is designed for researchers, sensory scientists, and professionals in the drug and flavor development sectors. It provides an in-depth exploration of the principles and methodologies required to accurately determine the odor threshold of this compound. We will move beyond simple procedural lists to delve into the scientific rationale behind experimental design, ensuring a robust and defensible outcome. Our focus is on establishing a self-validating system of protocols, grounded in authoritative standards and field-proven expertise.

Understanding the Analyte: this compound

This compound is a heterocyclic sulfur compound renowned for its intense and characteristic aroma profile. At varying concentrations, its odor is described as reminiscent of roasted beef, chicken, savory broth, and mildly alliaceous notes.[4][5][6] This compound is a key volatile component found in cooked meats and other savory preparations, making it invaluable in the food industry.

The presence of the thiol (-SH) functional group is a strong indicator of high olfactory potency. Volatile sulfur compounds are notorious for their low odor thresholds, often detectable by the human nose at concentrations in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[7][8] This inherent potency necessitates meticulous and highly controlled methodologies for accurate sensory analysis.

Core Methodologies for Odor Threshold Determination

The determination of an odor threshold is a psychophysical measurement, bridging the gap between a quantifiable chemical concentration and a subjective human perception. Two primary, complementary methodologies are considered the gold standard in the field:

-

ASTM E679-19: This standard practice provides a framework for determining odor and taste thresholds using a forced-choice ascending concentration series method.[7][9] It is the foundational method for establishing a statistically robust Best Estimate Threshold (BET) for a panel of assessors.

-

Gas Chromatography-Olfactometry (GC-O): This technique combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[10][11] GC-O is indispensable for assessing the odor contribution of individual components within a complex mixture and is particularly crucial for chiral compounds like this compound, where different stereoisomers may possess distinct sensory properties.[10][11][12]

The logical workflow for a comprehensive analysis involves first using a standardized sensory panel method like ASTM E679-19 to determine the overall threshold of the compound, followed by GC-O to investigate the specific contributions of its isomers.

Caption: Workflow for comprehensive odor threshold determination.

Quantitative Data: Benchmarking Potency

| Stereoisomer of this compound Acetate | Odor Threshold in Air (ng/L) | Predominant Odor Descriptors |

| (2R,3R)-(+) | 3.8 | Raw garlic, onion-like, savory, musty, sulfurous |

| (2S,3S)-(-) | 5.7 | Raw garlic, onion-like, sulfurous |

| (2S,3R)-(-) | 7.3 | Roasted meat, burnt, fried onion |

| (2R,3S)-(+) | 18.6 | Meaty, sesame paste, fried onion and garlic, sweet |

| (Data sourced from Dai et al., 2015)[9][10] |

These exceptionally low values, in the single-digit nanograms per liter range, strongly indicate that the corresponding thiol, this compound, will have an odor threshold of similar or even greater potency. The hydrolysis of the acetate to the thiol often enhances the characteristic sulfurous and meaty notes.

Experimental Protocol: ASTM E679-19 Adaptation

This section details a step-by-step protocol for determining the group Best Estimate Threshold (BET) of this compound in water.

4.1. Panelist Selection and Training

-

Selection: Recruit 15-20 non-smoking participants with no known olfactory disorders (e.g., anosmia). Panelists should be free of colds or allergies on the day of testing.

-

Training: Familiarize panelists with the test procedure using a known odorant, such as n-butanol. Train them on the 3-Alternative Forced Choice (3-AFC) method, where they must identify the one odor-containing sample among three, two of which are blanks (odor-free water). This forced-choice design mitigates response bias.

4.2. Preparation of Standards

-

Purity Verification: The purity of the this compound standard is paramount. Verify its identity and purity (>97%) using Gas Chromatography-Mass Spectrometry (GC-MS) prior to use. Impurities can drastically alter the perceived odor and invalidate threshold data.

-

Stock Solution: Prepare a stock solution by dissolving a precise mass of the neat compound in a suitable, low-odor solvent (e.g., ethanol) before diluting with odor-free water. The high potency of the analyte means direct weighing for aqueous solutions is often impractical.

-

Ascending Concentration Series: Prepare a series of dilutions in odor-free water, typically with a geometric progression (e.g., a factor of 2 or 3 between steps). The concentration range should bracket the anticipated threshold, starting below the expected detection level and extending to a point where all panelists can easily detect it.

4.3. Sensory Evaluation Procedure (3-AFC)

-

Presentation: Present samples to panelists in a randomized order in a well-ventilated, odor-free room. Samples should be served at a controlled temperature in identical, capped, and coded glass vessels.

-

Execution: For each concentration step, a panelist receives a tray with three samples (two blanks, one odorant) and is instructed to identify the "odd" sample.

-

Progression: Panelists proceed from the lowest concentration upwards. The test continues until the panelist correctly identifies the odorant sample in several consecutive steps.

4.4. Data Analysis and Threshold Calculation

-

Individual Threshold: An individual's threshold is calculated as the geometric mean of the last concentration at which they failed to correctly identify the odorant and the first concentration at which they correctly identified it.

-

Group Best Estimate Threshold (BET): The group threshold is the geometric mean of all valid individual thresholds. This method normalizes the distribution of individual sensitivities.

Caption: Logic of the 3-AFC Ascending Concentration Series.

Conclusion: A Pathway to Precise Olfactory Characterization

The determination of the odor threshold for a potent, character-defining compound like this compound is a critical task in flavor science and development. While a definitive threshold value is yet to be published, the data from its acetate stereoisomers confirm its extreme potency, with thresholds in the low ng/L range.[9]

A rigorous and successful determination hinges on the synergistic application of established sensory panel methodologies, such as ASTM E679-19, and advanced analytical techniques like GC-O.[9][10][11] By adhering to the principles of verified standard purity, controlled sample presentation, and statistically sound data analysis, researchers can generate reliable and reproducible odor threshold data. This information is fundamental to leveraging the full potential of this compound in creating the next generation of authentic and compelling savory flavors.

References

- 1. This compound | 57124-87-5 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-methyl-3-tetrahydrofuran thiol [perflavory.com]

- 4. This compound [ventos.com]

- 5. 2-methyl-3-tetrahydrofuran thiol [thegoodscentscompany.com]

- 6. 2-methyl-3-tetrahydrofuran thiol [flavscents.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. The 2-Methyltetrahydrofuranthiol acetates [leffingwell.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enantioselective syntheses and sensory properties of 2-methyl-tetrahydrofuran-3-thiol acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Genesis of a Meaty Aroma: An In-depth Technical Guide to the Formation Pathways of 2-Methyltetrahydrofuran-3-thiol in the Maillard Reaction

For Immediate Release

[SHANGHAI, CN – December 30, 2025] – This technical guide offers a comprehensive exploration of the formation pathways of 2-methyltetrahydrofuran-3-thiol (MFT), a potent aroma compound responsible for the desirable meaty and savory notes in cooked foods. Directed at researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the complex chemical transformations within the Maillard reaction that lead to this impactful flavor molecule.

Introduction: The Essence of "Meaty"

The Maillard reaction, a cornerstone of flavor chemistry, is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating.[1] This intricate cascade of reactions generates a vast array of heterocyclic compounds that define the sensory profile of cooked foods. Among these, sulfur-containing volatiles are paramount for creating characteristic meaty aromas.[2] this compound (MFT), with its low odor threshold and distinct roasted, savory character, is a key contributor to the flavor of cooked meat, coffee, and other thermally processed products.[3] Understanding its formation is crucial for the food industry in developing appealing flavor profiles and for researchers studying the complex interplay of precursors in food systems. This guide delineates the primary and secondary chemical pathways leading to the formation of MFT, offering a detailed look at the precursor molecules, critical intermediates, and reaction conditions.

Primary Formation Pathway: The Maillard Reaction of Pentoses and Cysteine

The most significant route to the formation of this compound is through the Maillard reaction, specifically involving the interaction of pentose sugars (such as ribose and xylose) and the sulfur-containing amino acid, L-cysteine.[4][5] This pathway can be dissected into several key stages:

-

Formation of the Amadori Rearrangement Product: The initial step of the Maillard reaction is the condensation of the carbonyl group of a pentose sugar with the amino group of cysteine to form a Schiff base, which then undergoes an Amadori rearrangement to yield a 1-amino-1-deoxy-2-ketose, known as the Amadori compound.[6]

-

Generation of Key Furanone Intermediate: The Amadori product derived from pentoses can undergo 2,3-enolization and subsequent cyclization and dehydration to form the critical intermediate, 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol).[7][8] This furanone is a well-established product of pentose degradation in the Maillard reaction.[9][10]

-

Role of Cysteine Degradation and Hydrogen Sulfide Release: Concurrently, cysteine undergoes Strecker degradation in the presence of dicarbonyl compounds (also formed during the Maillard reaction), leading to the release of hydrogen sulfide (H₂S), ammonia, and Strecker aldehydes. The availability of H₂S is a critical determinant for the formation of sulfur-containing flavor compounds.

-

Final Thiol Formation: The pivotal step involves the reaction of 4-hydroxy-5-methyl-3(2H)-furanone with hydrogen sulfide. This reaction proceeds via a Michael addition of H₂S to the enone system of the furanone, followed by a reduction of the carbonyl group and subsequent cyclization to yield this compound.[5][11] The presence of cysteine is crucial not only as a source of H₂S but also as a reactant that can directly interact with the furanone.[11]

References

- 1. Chemical pathways of the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Mechanism of formation of the Maillard protein cross-link pentosidine. Glucose, fructose, and ascorbate as pentosidine precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. imreblank.ch [imreblank.ch]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of the reaction between 4-hydroxy-5-methyl-3(2H)-furanone and cysteine or hydrogen sulfide at pH 4.5 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-Methyltetrahydrofuran-3-thiol from 5-hydroxy-2-pentanone

Abstract: 2-Methyltetrahydrofuran-3-thiol is a pivotal sulfur-containing aroma compound, highly valued in the food and fragrance industry for its characteristic roasted, meaty, and savory notes.[1][2][3] Its synthesis from readily available precursors is a topic of significant interest for industrial and research chemists. This guide provides an in-depth technical exploration of the synthetic pathways leading from 5-hydroxy-2-pentanone to this compound. We will dissect two primary synthetic strategies, elucidating the underlying reaction mechanisms, providing detailed experimental protocols, and offering insights into process optimization and characterization. This document is intended for researchers, chemists, and professionals in the fields of flavor chemistry and drug development who require a deep, practical understanding of this synthesis.

Introduction: The Starting Material and the Target

The synthesis of this compound begins with 5-hydroxy-2-pentanone, a bifunctional molecule containing both a ketone and a primary alcohol.[4][5] A critical feature of this γ-hydroxyketone is its propensity to exist in a dynamic equilibrium with its cyclic hemiketal tautomer, 2-methyltetrahydrofuran-2-ol.[6] This inherent reactivity profile presents both an opportunity and a challenge: the proximity of the two functional groups facilitates intramolecular cyclization, which is central to the synthetic strategies, but it also necessitates careful control to prevent unwanted side reactions.

The target molecule, this compound (FEMA No. 3787), is a colorless to pale yellow liquid with a potent, desirable aroma profile.[1][3] The primary challenge in its synthesis is the regioselective introduction of a thiol group at the C-3 position of the tetrahydrofuran ring, starting from a precursor with functionality at C-2 and C-5. This guide will explore two robust, multi-step pathways to achieve this transformation:

-

Strategy A: A three-step sequence involving acid-catalyzed cyclodehydration, addition of thioacetic acid, and subsequent hydrolysis.[7]

-

Strategy B: An alternative route proceeding through the key intermediate 2-methyltetrahydrofuran-3-one ("coffee furanone"), followed by thionation and reduction.[8]

We will now examine each strategy in detail, focusing on the causality behind experimental choices and providing actionable protocols.

Part 1: Synthetic Strategy A - Dehydration, Thioacetylation, and Hydrolysis

This pathway leverages the inherent reactivity of the starting material to first construct the core heterocyclic ring and then introduce the sulfur functionality. The logic is to convert the hydroxyketone into a more reactive enol ether intermediate, which can then readily undergo addition with a thiol source.

Step 1.1: Acid-Catalyzed Cyclodehydration to 4,5-Dihydro-2-methylfuran

The first step involves an intramolecular cyclization of 5-hydroxy-2-pentanone, followed by the elimination of water to form the enol ether, 4,5-dihydro-2-methylfuran.

Causality and Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the ketone by an acid catalyst, such as phosphoric acid. This activation increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the lone pair of electrons on the distal hydroxyl group. This intramolecular attack forms a five-membered cyclic hemiketal intermediate. Subsequent protonation of the hemiketal's hydroxyl group creates a good leaving group (water). The elimination of water, driven by the formation of a stable, conjugated system, yields the final product, 4,5-dihydro-2-methylfuran. Phosphoric acid is an effective catalyst as it is a strong, non-volatile acid and also acts as a dehydrating agent, helping to drive the equilibrium towards the product.

Experimental Protocol: Synthesis of 4,5-Dihydro-2-methylfuran [7]

-

Setup: To a round-bottom flask equipped with a distillation apparatus and a magnetic stirrer, add 5-hydroxy-2-pentanone (1.0 mol) and an aqueous solution of phosphoric acid (0.2-0.6 mol/L). The molar ratio of 5-hydroxy-2-pentanone to phosphoric acid should be approximately 326:1.

-

Reaction: Heat the mixture under atmospheric pressure. The product, 4,5-dihydro-2-methylfuran, along with water, will begin to distill.

-

Workup: Collect the distillate. Separate the organic layer from the aqueous layer.

-

Purification: Dry the organic layer over anhydrous sodium sulfate and purify by fractional distillation to yield pure 4,5-dihydro-2-methylfuran.

Step 1.2: Thioacetylation via Addition to 4,5-Dihydro-2-methylfuran

In this step, the sulfur functionality is introduced by the addition of thioacetic acid across the double bond of the enol ether. The acetyl group serves as a convenient protecting group for the thiol, preventing its premature oxidation.

Causality and Mechanism: The addition of thioacetic acid to the enol ether can proceed via a base-catalyzed mechanism. A base, such as piperidine, deprotonates the thioacetic acid to form a highly nucleophilic thioacetate anion.[7] This anion then attacks the electron-rich double bond of the enol ether, likely at the C-3 position, followed by protonation to yield the thioester product, this compound acetate. This reaction is a form of thio-Michael addition.

Experimental Protocol: Synthesis of this compound Acetate [7]

-

Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 4,5-dihydro-2-methylfuran (1.0 mol) in a suitable solvent.

-

Reagent Addition: Add thioacetic acid (1.0-2.0 mol) and a catalytic amount of piperidine (0.1 mol).

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by GC or TLC).

-

Workup: Wash the reaction mixture with water and a saturated sodium bicarbonate solution to remove excess acid and the catalyst.

-

Purification: Dry the organic phase and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Step 1.3: Hydrolysis to this compound

The final step is the removal of the acetyl protecting group to unveil the target thiol.

Causality and Mechanism: The thioester is readily hydrolyzed under acidic or basic conditions. For instance, acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water and subsequent elimination of acetic acid to yield the free thiol.[7]

Experimental Protocol: Synthesis of this compound [7]

-

Setup: Charge a flask with this compound acetate (1.0 mol) and an aqueous acid solution (e.g., hydrochloric acid or sulfuric acid).

-

Reaction: Heat the mixture under reflux until the hydrolysis is complete.

-

Workup: Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate). Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic extracts, dry over a drying agent, and remove the solvent. The final product, this compound, is purified by vacuum distillation.

Workflow for Strategy A

Caption: Workflow for the synthesis of this compound via Strategy A.

Part 2: Synthetic Strategy B - Cyclization, Thionation, and Reduction

This alternative approach first establishes the 2-methyltetrahydrofuran-3-one core, a significant flavor compound in its own right, and then performs a direct conversion of the ketone to the thiol.

Step 2.1: Synthesis of 2-Methyltetrahydrofuran-3-one (Coffee Furanone)

The initial step is the conversion of the linear hydroxyketone into the cyclic furanone. This transformation is more complex than a simple dehydration, as it involves an overall oxidation. Direct cyclization of 5-hydroxy-2-pentanone yields the hemiketal; a subsequent oxidation step is required to form the furanone. Various methods for the synthesis of 3(2H)-furanones from hydroxy-carbonyl precursors have been reported.[9]

Causality and Mechanism: One plausible laboratory-scale approach involves protecting the ketone, oxidizing the primary alcohol to a carboxylic acid, deprotecting the ketone, and then inducing an intramolecular cyclization. A more direct industrial approach might involve catalytic oxidative cyclization, though specific high-yield methods starting directly from 5-hydroxy-2-pentanone are proprietary. For the purpose of this guide, we recognize this step as the formation of the key intermediate, which is also commercially available.[10]

Step 2.2: Thionation of 2-Methyltetrahydrofuran-3-one

This key step converts the carbonyl group of the furanone into a thiocarbonyl group, forming 2-methyltetrahydrofuran-3-thione. Lawesson's reagent is the state-of-the-art choice for this transformation.[11][12]

Causality and Mechanism: Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] is a mild and efficient thionating agent.[11] In solution, it is in equilibrium with a more reactive dithiophosphine ylide monomer. The reaction with the ketone proceeds through a [2+2] cycloaddition to form a four-membered thiaoxaphosphetane intermediate. The driving force for the subsequent fragmentation of this intermediate is the formation of a very stable phosphorus-oxygen double bond, which occurs in a cycloreversion step, yielding the desired thioketone and a phosphine oxide byproduct.[11][13] This method is generally superior to using phosphorus pentasulfide (P₄S₁₀), which often requires harsher conditions and gives lower yields.[12][14]

Experimental Protocol: Thionation using Lawesson's Reagent [8]

-

Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-methyltetrahydrofuran-3-one (1.0 mol) in an anhydrous solvent such as toluene or tetrahydrofuran.

-

Reagent Addition: Add Lawesson's reagent (0.5-0.6 mol) portion-wise to the solution. The reaction is often exothermic.

-

Reaction: Heat the mixture to 40-70 °C and stir until the starting material is consumed (monitored by TLC/GC).

-

Workup: Cool the reaction mixture, filter off any solids, and wash with an aqueous sodium carbonate solution to adjust the pH to 7-8. Extract the aqueous phase with an organic solvent.[8]

-

Purification: Combine the organic layers, dry, and concentrate under vacuum. The crude thioketone is then purified by column chromatography on silica gel to remove the phosphorus-containing byproducts.

Step 2.3: Reduction to this compound

The final step is the reduction of the thioketone to the corresponding secondary thiol.

Causality and Mechanism: Hydride reagents, such as sodium borohydride (NaBH₄), are effective for the reduction of thioketones to thiols. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbon of the thiocarbonyl group. This forms a tetracoordinate intermediate, which is then protonated during the workup step (e.g., by the alcohol solvent or added water/acid) to give the final thiol product. NaBH₄ is a preferred reagent due to its selectivity, safety, and ease of handling compared to stronger reducing agents like lithium aluminum hydride.

Experimental Protocol: Reduction of the Thioketone [8]

-

Setup: Dissolve the crude 2-methyltetrahydrofuran-3-thione (1.0 mol) from the previous step in a C₁-C₆ alcohol solvent, such as methanol or ethanol, in a flask cooled in an ice bath (10-20 °C).

-

Reagent Addition: Add sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) slowly and portion-wise to the stirred solution, maintaining the temperature.

-

Reaction: Stir the reaction at low temperature until the reduction is complete.

-

Workup: Carefully quench the reaction by the slow addition of water or dilute acid to destroy excess borohydride.

-

Purification: Extract the product into an organic solvent. Wash the organic layer, dry it, and concentrate it. The final product, this compound, is purified by vacuum distillation.

Workflow for Strategy B

Caption: Workflow for the synthesis of this compound via Strategy B.

Part 3: Comparative Analysis and Process Optimization

The choice between these two synthetic routes depends on factors such as reagent availability, cost, scalability, and desired purity.

| Parameter | Strategy A (Dehydration-Addition-Hydrolysis) | Strategy B (Cyclization-Thionation-Reduction) |

| Starting Material | 5-Hydroxy-2-pentanone | 5-Hydroxy-2-pentanone or 2-Methyltetrahydrofuran-3-one |

| Key Intermediates | 4,5-Dihydro-2-methylfuran, Thioacetate ester | 2-Methyltetrahydrofuran-3-one, Thioketone |

| Key Reagents | H₃PO₄, Thioacetic acid, Piperidine | Lawesson's Reagent, NaBH₄ |

| Advantages | Utilizes a direct cyclization of the starting material.[7] Avoids potentially difficult oxidation step. Thioacetic acid is a relatively safe thiol source. | Proceeds through a well-known, stable intermediate (coffee furanone).[15] Lawesson's reagent is highly effective for thionation.[11] Final reduction is typically high-yielding. |

| Disadvantages | Intermediate enol ether can be prone to polymerization. Thioacetic acid has a pungent odor. Requires three distinct chemical transformations.[7] | The initial synthesis of the furanone from the hydroxyketone can be low-yielding or require multiple steps. Lawesson's reagent is relatively expensive and requires anhydrous conditions.[12] Phosphorus byproducts can complicate purification. |

| Scalability | Potentially well-suited for industrial scale due to the use of commodity chemicals. | May be more suitable for laboratory or fine chemical scale, unless an efficient route to the furanone is established. |

Optimization Insights:

-

For Strategy A , optimizing the initial distillation to cleanly separate the dihydrofuran from starting material and byproducts is crucial for the success of subsequent steps.

-

For Strategy B , the purity of the coffee furanone intermediate is paramount. The thionation step must be performed under strictly anhydrous conditions to prevent decomposition of the Lawesson's reagent.[12] Temperature control during the borohydride reduction is essential to minimize side reactions.

Part 4: Characterization and Quality Control

Regardless of the synthetic route, rigorous characterization of the final product is essential to confirm its identity and purity.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₅H₁₀OS[16][17] |

| Molecular Weight | 118.20 g/mol [17] |

| Appearance | Colorless to pale yellow liquid[1][2] |

| Boiling Point | 163-168 °C @ 760 mmHg[17] |

| Density | ~1.040 - 1.064 g/mL @ 20-25 °C[1][17] |

| Refractive Index | ~1.475 - 1.491 @ 20 °C[1][17] |

| Odor Profile | Roasted meat, savory, chicken, brothy, sulfurous[1][3] |

Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for assessing purity and confirming identity. The mass spectrum should show a molecular ion peak (m/z = 118) and a characteristic fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the structure, including the connectivity of the methyl group, the thiol, and the tetrahydrofuran ring protons. The presence of diastereomers (cis and trans isomers relative to the C-2 and C-3 substituents) will result in a more complex spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should display a characteristic, albeit often weak, S-H stretching vibration around 2550 cm⁻¹, along with C-H, C-O, and C-S stretches.

Conclusion

The synthesis of this compound from 5-hydroxy-2-pentanone is a fascinating challenge in heterocyclic and flavor chemistry. This guide has detailed two viable synthetic strategies, each with distinct advantages and considerations. Strategy A , proceeding through a dihydrofuran intermediate, offers a direct and logical pathway from the starting material. Strategy B , which utilizes the important flavor compound coffee furanone as a key intermediate, relies on a robust thionation-reduction sequence. The selection of the optimal route will depend on the specific constraints and objectives of the researcher or organization, including scale, cost, and available equipment. Both pathways, when executed with precision and an understanding of the underlying chemical principles, provide reliable access to this valuable aroma chemical.

References

- 1. This compound [ventos.com]

- 2. This compound | 57124-87-5 [chemicalbook.com]

- 3. 2-methyl-3-tetrahydrofuran thiol [thegoodscentscompany.com]

- 4. 5-Hydroxy-2-pentanone | C5H10O2 | CID 14066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-hydroxy-2-pentanone [stenutz.eu]

- 6. benchchem.com [benchchem.com]

- 7. CN108440457B - Preparation method and application of this compound - Google Patents [patents.google.com]

- 8. CN111943916A - Preparation method of this compound - Google Patents [patents.google.com]

- 9. 3(2H)-Furanone synthesis [organic-chemistry.org]

- 10. Dihydro-2-methyl-3(2H)-furanone | C5H8O2 | CID 18522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Lawesson's Reagent [organic-chemistry.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. researchgate.net [researchgate.net]

- 14. chemtube3d.com [chemtube3d.com]

- 15. Coffee furanone - Wikipedia [en.wikipedia.org]

- 16. 2-methyl-3-tetrahydrofurylthiol [webbook.nist.gov]

- 17. Tetrahydro-2-methyl-3-furanthiol | C5H10OS | CID 62128 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Role of 2-Methyltetrahydrofuran-3-thiol in Savory Flavor Development

For Researchers, Scientists, and Flavor Development Professionals

Abstract

2-Methyltetrahydrofuran-3-thiol (MFT) is a potent, sulfur-containing volatile compound paramount to the development of authentic savory, meaty, and roasted flavor profiles in a wide array of food products.[1] With an exceptionally low aroma threshold, even trace amounts of MFT can significantly influence the overall sensory experience. This technical guide provides an in-depth exploration of the chemical properties, formation pathways, analytical methodologies, and sensory impact of MFT. Authored from the perspective of a Senior Application Scientist, this document aims to equip researchers and flavor development professionals with the foundational knowledge and practical insights necessary to effectively leverage MFT in the creation of compelling savory flavors.

Introduction: The Significance of this compound (MFT) in Savory Flavor

The pursuit of authentic and impactful savory flavors is a cornerstone of the food industry. Among the vast arsenal of aroma compounds, sulfur-containing molecules play a disproportionately significant role due to their potency and unique sensory characteristics.[2] this compound (CAS 57124-87-5), a heterocyclic thiol, stands out as a critical component in mimicking the complex notes of cooked and roasted meats.[3]

First identified in heated pork and beef, MFT is characterized by its powerful roasted beef, brothy chicken, and savory aroma.[2][4][5] Its importance is underscored by its extremely low odor threshold, meaning that it can impart a significant flavor impact at parts-per-billion (ppb) concentrations.[5][6] This makes MFT a highly efficient and indispensable tool for flavorists aiming to build authentic meat flavors in processed foods, snacks, and soups.[4] Understanding the nuances of MFT's formation and sensory properties is therefore crucial for any professional engaged in the science of flavor creation.

Chemical and Physical Properties of MFT

A thorough understanding of MFT's physicochemical properties is fundamental to its effective application and analysis.

| Property | Value | Source |

| Molecular Formula | C5H10OS | [7] |

| Molecular Weight | 118.20 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid | [2][8] |

| Odor Profile | Roasted meat, sulfurous, onion-like | [7][8] |

| Boiling Point | 163-168 °C at 760 mm Hg | [7][9] |

| Solubility | Insoluble in water | [8][10] |

| FEMA Number | 3787 | [7] |

These properties, particularly its volatility (indicated by the boiling point) and hydrophobicity, dictate the choice of analytical techniques for its extraction and quantification, as well as its behavior within a food matrix during processing and storage.

Formation Pathways of this compound

MFT is not typically found in raw ingredients but is rather a product of thermal processing.[3] Its formation is primarily attributed to the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids.[1][11] Thiamine degradation is another significant pathway.[1]

The Maillard Reaction: A Primary Route to MFT

The Maillard reaction is the most common pathway for MFT generation in food.[1] The key precursors are a reducing sugar (like xylose or other pentoses/hexoses) and the sulfur-containing amino acid, cysteine.[1][3]

The process can be broadly understood through the following stages:

-

Initial Stage: A reducing sugar reacts with cysteine to form a glycosylamine, which then rearranges to an Amadori or Heyns product.

-

Intermediate Stage: These products undergo degradation and dehydration to form highly reactive intermediates, such as dicarbonyl compounds.

-

Final Stage: These intermediates react further with other components, including hydrogen sulfide (released from cysteine degradation), to form a wide variety of heterocyclic compounds, including furans and thiols.[12] The interaction between furan-based intermediates and a sulfur source is critical for the formation of MFT.

Thiamine Degradation

Vitamin B1 (thiamine) is another crucial precursor for MFT formation, particularly in meat products where it is naturally present.[1][13] Thermal degradation of thiamine yields a key intermediate, 5-hydroxy-3-mercaptopentan-2-one. This intermediate can then cyclize, dehydrate, and undergo oxidation to form 2-methyl-3-furanthiol, a closely related and potent meaty aroma compound, and can also be a precursor to MFT.[1][12]

The following diagram illustrates the key precursor relationships leading to the formation of MFT.

Analytical Methodologies for MFT Identification and Quantification

The volatile and reactive nature of MFT, coupled with its typically low concentration in food matrices, necessitates sophisticated analytical techniques for its accurate identification and quantification. The choice of methodology is critical for both research and quality control applications.

Extraction Techniques

The primary challenge is to efficiently extract MFT from a complex food matrix without inducing artifact formation.

-

Solvent-Assisted Flavor Evaporation (SAFE): This is a high-vacuum distillation technique that allows for the gentle isolation of volatile compounds at low temperatures, minimizing thermal degradation. It is considered a gold standard for volatile analysis.

-

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of a sample or directly immersed in it. SPME is valued for its simplicity and sensitivity, especially when coupled with gas chromatography.[3]

-

Stir Bar Sorptive Extraction (SBSE): Similar to SPME but with a larger volume of stationary phase coated onto a magnetic stir bar, allowing for higher recovery of trace analytes.

Instrumental Analysis

Once extracted, the volatile fraction is typically analyzed by Gas Chromatography (GC) coupled with a selective detector.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The cornerstone for the identification of volatile compounds. The GC separates the compounds based on their boiling points and polarity, and the MS provides mass spectra that act as a chemical fingerprint for identification.

-

Gas Chromatography-Olfactometry (GC-O): This technique allows for the sensory evaluation of separated compounds as they elute from the GC column. A human assessor sniffs the effluent and records the aroma character and intensity, which is crucial for identifying the most impactful odorants like MFT.

-

Gas Chromatography with Sulfur-Selective Detectors (GC-SCD/FPD): For targeted analysis of sulfur compounds, a Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD) provides high selectivity and sensitivity, helping to pinpoint sulfur-containing volatiles in a complex chromatogram.

Experimental Protocol: SPME-GC-MS Analysis of MFT in a Model System

This protocol outlines a self-validating system for the analysis of MFT.

Objective: To identify and semi-quantify MFT formed in a heated cysteine-xylose model system.

Methodology:

-

Sample Preparation:

-

Prepare a phosphate buffer solution (0.1 M, pH 7.0).

-

Dissolve L-cysteine (0.1 mol) and D-xylose (0.1 mol) in the buffer.

-

Aliquot 5 mL of the solution into a 20 mL headspace vial.

-

Seal the vial with a PTFE/silicone septum.

-

-

Thermal Reaction:

-

Place the vial in a heating block or oil bath at 140°C for 30 minutes to simulate processing conditions and induce the Maillard reaction.

-

Allow the vial to cool to room temperature.

-

-

SPME Extraction:

-

Introduce a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) into the headspace of the vial.

-

Expose the fiber for 30 minutes at 60°C with gentle agitation to allow for the adsorption of volatile compounds.

-

-

GC-MS Analysis:

-

Immediately desorb the fiber in the GC injection port (e.g., at 250°C for 5 minutes).

-

Use a suitable capillary column (e.g., DB-5ms) with a temperature program that allows for good separation of volatiles (e.g., 40°C hold for 2 min, ramp to 250°C at 5°C/min).

-

Set the MS to scan a mass range of m/z 35-350.

-

-

Data Analysis:

-

Identify the MFT peak by comparing its retention time and mass spectrum with an authentic standard.

-

Semi-quantify by integrating the peak area of the characteristic MFT ions.

-

The following diagram provides a visual representation of this analytical workflow.

Sensory Impact and Applications

The true value of MFT lies in its sensory contribution. Its potent, meaty character makes it a cornerstone of savory flavor creation.[4]

Flavor Profile and Threshold

-

Descriptor: At low concentrations, MFT is described as roasted beef, meaty, brothy, and savory, with slight sulfurous and onion-like nuances.[3][5][6]

-

Flavor Threshold: The taste threshold for MFT is exceptionally low, reported in the range of 0.1 to 0.5 parts per billion (ppb).[2][5] This high potency means that even minor variations in its concentration can lead to significant changes in the final flavor profile.

Synergistic Effects and Applications

MFT rarely acts alone; its primary role is often to enhance and support other flavor compounds.

-

Beef and Pork Flavors: It provides a foundational cooked, roasted note that is difficult to achieve with other compounds.[4]

-

Chicken Flavors: While smelling distinctly of beef, MFT works surprisingly well in chicken flavors, contributing a significant portion of the cooked, meaty character.[4][5]

-

Process Flavors: It is highly effective at brightening the heavy characteristics of many process flavors, adding impact and a more authentic aroma.[4]

-

Other Applications: In trace amounts, MFT can add complexity and desirable undertones to a wide range of products, including soups, gravies, snacks, and even chocolate and coffee flavors.[4]

Conclusion

This compound is a high-impact aroma chemical of immense importance in the field of savory flavor development. Its potent meaty profile, born from the Maillard reaction and thiamine degradation, makes it an invaluable tool for creating authentic and appealing food products. A comprehensive understanding of its chemical nature, formation pathways, and sensory characteristics, combined with robust analytical methodologies, empowers researchers and flavorists to harness its full potential. As consumer demand for authentic and rich savory experiences continues to grow, the strategic application of MFT will remain a key factor in successful flavor innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 57124-87-5 [chemicalbook.com]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 5. 2-methyl-3-tetrahydrofuran thiol [perflavory.com]

- 6. 2-methyl-3-tetrahydrofuran thiol [thegoodscentscompany.com]

- 7. Tetrahydro-2-methyl-3-furanthiol | C5H10OS | CID 62128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. 2-methyl-3-tetrahydrofuran thiol [flavscents.com]

- 10. echemi.com [echemi.com]

- 11. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review | MDPI [mdpi.com]

- 12. 2-Methyl-3-furanthiol | 28588-74-1 | Benchchem [benchchem.com]

- 13. CN111943916A - Preparation method of this compound - Google Patents [patents.google.com]

Thermal degradation products of 2-Methyltetrahydrofuran-3-thiol

An In-Depth Technical Guide to the Thermal Degradation of 2-Methyltetrahydrofuran-3-thiol

Abstract

This compound (2-MTHF-3T), a potent sulfur-containing aroma compound, is a critical component in the formulation of savory, meaty, and roasted flavors. Despite its importance, it is susceptible to thermal degradation, a process that can significantly alter the sensory profile of food products and introduce impurities in pharmaceutical contexts. This technical guide provides a comprehensive overview of the thermal degradation of 2-MTHF-3T. We will explore the fundamental chemical principles governing its stability, delineate the major degradation pathways including oxidative dimerization and high-temperature fragmentation, and detail the primary degradation products. Furthermore, this guide presents robust analytical workflows and step-by-step protocols for the extraction, separation, and identification of these products, grounded in established scientific methodologies. This document is intended for researchers, flavor chemists, and drug development professionals seeking to understand and mitigate the effects of thermal stress on this pivotal molecule.

Introduction to this compound (2-MTHF-3T)

Chemical Identity and Properties

This compound, systematically named 2-methyloxolane-3-thiol, is a heterocyclic thiol. Its structure consists of a saturated five-membered tetrahydrofuran ring with a methyl group at the C2 position and a thiol group at the C3 position.

| Property | Value | Source |

| CAS Number | 57124-87-5 | [1] |

| Molecular Formula | C₅H₁₀OS | [1] |

| Molecular Weight | 118.20 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor Profile | Sulfurous, meaty, chicken, roasted notes | [3] |

| Solubility | Soluble in fat and ethanol; insoluble in water | [1] |

Sensory Profile and Industrial Relevance

The significance of 2-MTHF-3T lies in its remarkably potent and complex aroma profile. Even at trace concentrations, it imparts characteristic "meaty" and "roasted" notes that are highly desirable in the food and flavor industry. Its unique sensory characteristics make it an indispensable ingredient for creating authentic flavor profiles in a wide array of products, including processed meats, soups, sauces, and savory snacks.[3] The ability to replicate cooked meat flavors is crucial for enhancing the consumer appeal of many food products.

Natural Occurrence and Formation Pathways

2-MTHF-3T is recognized as a natural degradation product of thiamine (Vitamin B1), particularly during the thermal processing of food.[4] Thiamine degradation is a well-established pathway for the formation of many important sulfur-containing flavor compounds.[5][6][7] The related and more frequently studied unsaturated analog, 2-methyl-3-furanthiol, is also formed via thiamine degradation or through Maillard reactions between reducing sugars and the amino acid cysteine.[2][5] These formation pathways underscore the compound's prevalence in cooked foods and its contribution to their characteristic aromas.

Thermodynamic Stability and Core Degradation Concepts

The thermal degradation of 2-MTHF-3T is governed by the inherent reactivity of its two primary functional components: the thiol group and the tetrahydrofuran ring.

The Thiol Group: A Locus of Reactivity

The thiol (-SH) group is the most reactive site on the molecule and the primary point of initial degradation under mild thermal conditions. The sulfur-hydrogen bond is relatively weak and susceptible to homolytic cleavage, particularly in the presence of heat or radical initiators. This ease of hydrogen atom abstraction makes thiols, including 2-MTHF-3T, effective antioxidants but also renders them prone to oxidation.[8]

The Tetrahydrofuran Ring: Stability and Fragmentation

The tetrahydrofuran ring is generally more stable than the thiol group. However, at elevated temperatures, it can undergo pyrolytic fragmentation. Studies on the thermal decomposition of the parent structure, 2-methyltetrahydrofuran (2-MTHF), behind reflected shock waves at temperatures between 1179-1361 K, reveal that degradation occurs via C-C and C-O bond fission.[9][10] The primary initial step is the fission of the ring-methyl (C-CH₃) bond, leading to the formation of a tetrahydrofuran radical and a methyl radical.[9] This serves as a model for the high-energy degradation pathways that could lead to the complete breakdown of the 2-MTHF-3T structure.

Key Factors Influencing Degradation

-

Temperature: Higher temperatures directly increase the rate of all degradation reactions. Oxidation rates of related thiols are known to increase with heat.[8]

-

Oxygen: The presence of oxygen is critical for oxidative degradation pathways, leading to the formation of disulfides and other oxidation products.

-

Matrix Effects: The surrounding chemical environment (e.g., presence of water, fats, proteins, other antioxidants) can significantly influence degradation rates and pathways. For instance, thiols can bind to proteins in a food matrix, reducing their volatility and availability for other reactions.[8]

Major Thermal Degradation Pathways and Products

The degradation of 2-MTHF-3T can be broadly categorized into two main pathways depending on the severity of the thermal conditions.

Oxidative Dimerization (Low to Moderate Temperatures)

This is the most common and energetically favorable degradation pathway under typical food processing and storage conditions. The reaction is initiated by the abstraction of the hydrogen atom from the thiol group, forming a thiyl radical. Two of these radicals then combine to form a stable disulfide bond.

-

Primary Product: The main product of this pathway is bis(2-methyltetrahydrofuran-3-yl) disulfide . This mechanism is analogous to the well-documented dimerization of the related compound 2-methyl-3-furanthiol (MFT) into bis(2-methyl-3-furyl) disulfide.[6]

References

- 1. Tetrahydro-2-methyl-3-furanthiol | C5H10OS | CID 62128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 3. 2-methyl-3-tetrahydrofuran thiol [thegoodscentscompany.com]

- 4. CN111943916A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. GC-olfactometric characterization of aroma volatiles from the thermal degradation of thiamin in model orange juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermal Decomposition of 2-Methyltetrahydrofuran behind Reflected Shock Waves over the Temperature Range of 1179-1361 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 2-Methyltetrahydrofuran-3-thiol Cis and Trans Isomers

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Methyltetrahydrofuran-3-thiol is a sulfur-containing heterocyclic compound of significant interest in flavor and fragrance chemistry, as well as a potential building block in pharmaceutical synthesis.[1][2] It exists as a pair of diastereomers: cis-2-methyltetrahydrofuran-3-thiol and trans-2-methyltetrahydrofuran-3-thiol. The spatial arrangement of the methyl and thiol groups profoundly influences the molecule's sensory and potentially its biological properties, making a thorough understanding of the distinct physical characteristics of each isomer crucial for targeted applications. This guide provides a comprehensive overview of the physical properties of both the isomeric mixture and the individual cis and trans isomers, alongside detailed experimental protocols for their synthesis, separation, and characterization.

Introduction: The Significance of Stereochemistry

In the field of molecular science, stereoisomerism—the phenomenon where molecules have the same chemical formula and connectivity but different spatial arrangements of atoms—plays a pivotal role in determining the macroscopic properties and biological activity of a compound. For this compound, the relative orientation of the methyl group at the C2 position and the thiol group at the C3 position of the tetrahydrofuran ring gives rise to cis and trans diastereomers.

While commercially available this compound is often supplied as a mixture of these isomers, research into their distinct sensory profiles has revealed perceptible differences in aroma and intensity.[3] This underscores the necessity for methods to isolate and characterize the individual isomers to harness their specific attributes, whether for creating precise flavor profiles or for use as chiral synthons in drug development. This guide aims to consolidate the available data on the physical properties of these isomers and provide practical, field-proven methodologies for their study.

Comparative Physical Properties

A critical challenge in the study of this compound isomers is the limited availability of specific physical property data for the purified cis and trans forms in publicly accessible literature. Most commercial suppliers and chemical databases report a range of values for the isomeric mixture. These ranges reflect the variability in the cis/trans ratio of the product.

Table 1: Physical Properties of this compound (Mixture of Cis and Trans Isomers)

| Physical Property | Reported Value Range | Source(s) |

| Molecular Formula | C₅H₁₀OS | [2][4] |

| Molecular Weight | 118.20 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 160-168 °C at 760 mmHg | [4] |

| Density | 1.040-1.057 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.473-1.491 | |

| Solubility | Insoluble in water; soluble in most organic solvents. | [5][6] |